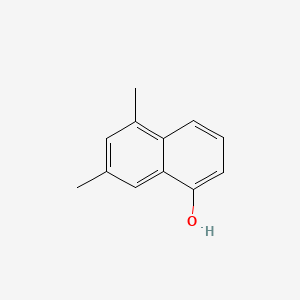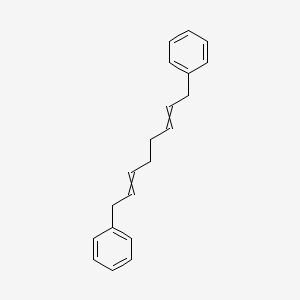
1,8-Diphenyl-2,6-octadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Diphenyl-2,6-octadiene is an organic compound characterized by the presence of two phenyl groups attached to an octadiene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,8-Diphenyl-2,6-octadiene can be synthesized through the reaction of butadiene with phenylmagnesium bromide (C6H5MgBr) in the presence of nickel complexes . This reaction typically involves the following steps:
- Preparation of phenylmagnesium bromide by reacting bromobenzene with magnesium in anhydrous ether.
- Addition of butadiene to the reaction mixture containing phenylmagnesium bromide and nickel complexes.
- Isolation and purification of the resulting this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,8-Diphenyl-2,6-octadiene undergoes various chemical reactions, including:
Cycloaddition Reactions: It can participate in Diels-Alder reactions, forming cyclic compounds.
Substitution Reactions: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Cycloaddition Reactions: Typically involve dienophiles and catalysts like nickel complexes.
Substitution Reactions: Common reagents include nitric acid for nitration and halogens (e.g., bromine) for halogenation.
Major Products Formed
Cycloaddition Reactions: Formation of cyclic compounds, such as cyclohexene derivatives.
Substitution Reactions: Formation of substituted phenyl derivatives, such as nitrophenyl or halophenyl compounds.
Aplicaciones Científicas De Investigación
1,8-Diphenyl-2,6-octadiene has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of certain processes.
Mecanismo De Acción
The mechanism of action of 1,8-diphenyl-2,6-octadiene in various reactions involves its ability to act as a diene in cycloaddition reactions. The phenyl groups can stabilize reaction intermediates through resonance, facilitating the formation of desired products. Additionally, the compound’s structure allows it to interact with various catalysts, enhancing reaction rates and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-2,7-octadiene: Similar structure but with only one phenyl group.
1,8-Dicyano-2,6-octadiene: Contains cyano groups instead of phenyl groups.
Uniqueness
1,8-Diphenyl-2,6-octadiene is unique due to the presence of two phenyl groups, which provide enhanced stability and reactivity in various chemical reactions. This makes it a valuable compound in organic synthesis and catalysis compared to its analogs.
Propiedades
Número CAS |
32917-66-1 |
|---|---|
Fórmula molecular |
C20H22 |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
8-phenylocta-2,6-dienylbenzene |
InChI |
InChI=1S/C20H22/c1(3-7-13-19-15-9-5-10-16-19)2-4-8-14-20-17-11-6-12-18-20/h3-12,15-18H,1-2,13-14H2 |
Clave InChI |
MCLQIVOBWGUDPX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC=CCCC=CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



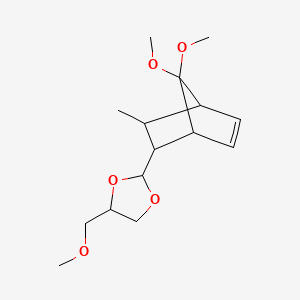

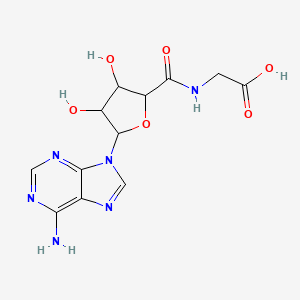
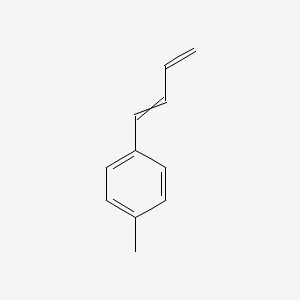
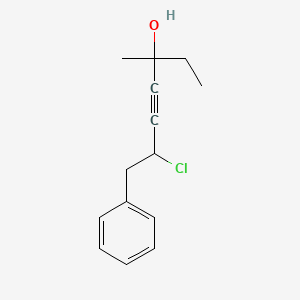
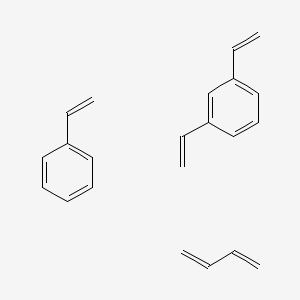
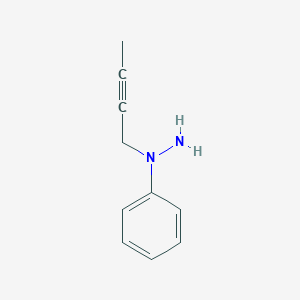

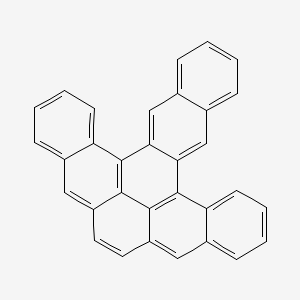
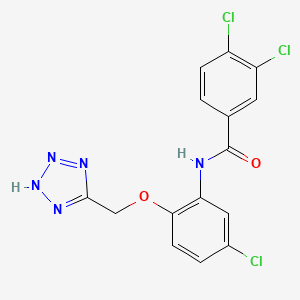
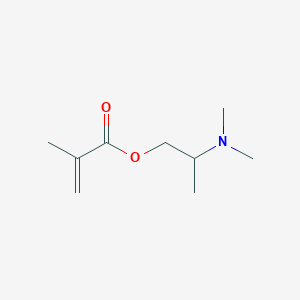
![2-[2-(4-Methoxyphenyl)hydrazinylidene]-2H-imidazole](/img/structure/B14682696.png)
